molecular formula C12H8BrCl2N3O B3462735 N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea

N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea

Cat. No. B3462735
M. Wt: 361.02 g/mol
InChI Key: NFFONNSPZLZYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea, also known as BR-DPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea exerts its effects by inhibiting specific proteins involved in various cellular processes. For example, in cancer cells, this compound has been shown to inhibit the activity of a protein called Aurora kinase, which is involved in cell division and proliferation. In the brain, this compound has been shown to target specific ion channels involved in neuronal signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects depending on the specific application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and survival. In the brain, this compound has been shown to modulate neuronal signaling and synaptic transmission. In agriculture, this compound has been shown to inhibit the growth of weeds by disrupting specific biochemical pathways.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea has several advantages for use in lab experiments, including its high potency and specificity for its target proteins. However, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea. In cancer research, further studies are needed to determine the efficacy and safety of this compound as a potential cancer treatment. In neuroscience, this compound could be used to study the function of specific ion channels and their role in various neurological disorders. In agriculture, further studies are needed to determine the potential of this compound as a herbicide and its impact on the environment.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea has been studied for its potential applications in various fields, including cancer research, neuroscience, and agriculture. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, this compound has been studied for its potential use as a tool to study the function of specific ion channels in the brain. In agriculture, this compound has been shown to have herbicidal properties, making it a potential candidate for weed control.

properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(2,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl2N3O/c13-7-1-4-11(16-6-7)18-12(19)17-10-3-2-8(14)5-9(10)15/h1-6H,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFONNSPZLZYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea
Reactant of Route 4
Reactant of Route 4
N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea
Reactant of Route 5
Reactant of Route 5
N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(5-bromo-2-pyridinyl)-N'-(2,4-dichlorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.